DTAN

Description

The exact mass of the compound 1,1'-Diamino-2,2'-dinaphthyl disulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677479. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

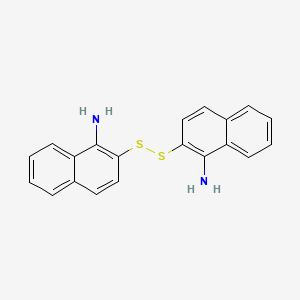

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(1-aminonaphthalen-2-yl)disulfanyl]naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2S2/c21-19-15-7-3-1-5-13(15)9-11-17(19)23-24-18-12-10-14-6-2-4-8-16(14)20(18)22/h1-12H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXOEQDSHXTPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)SSC3=C(C4=CC=CC=C4C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312158 | |

| Record name | DTAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38262-57-6 | |

| Record name | 38262-57-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DTAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dithiodi(1-naphthylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Identity of "DTAN": A Look into Skin Hyperpigmentation and its Modulators

A comprehensive search of scientific and patent literature did not yield a specific compound officially designated as "DTAN" for dermatological applications. The term "D-Tan" is widely associated with cosmetic formulations designed to reduce skin tanning, which typically contain a blend of active ingredients rather than a single chemical entity. This guide will, therefore, address the likely intended topic by providing a technical overview of the common mechanisms of action employed by ingredients found in such products and the key signaling pathways they modulate.

Executive Summary

The pursuit of an even skin tone and the mitigation of hyperpigmentation, such as sun-induced tanning, are significant areas of dermatological research and cosmetic science. While a specific compound named "this compound" is not identifiable in public scientific databases, the market offers numerous "D-Tan" products. These formulations typically work by accelerating skin cell turnover, inhibiting the production of melanin, and reducing oxidative stress. This document synthesizes the mechanisms of common active ingredients in these products and presents the core signaling pathways involved in melanogenesis, providing a foundational understanding for researchers and drug development professionals.

Mechanisms of Action of Common De-Tanning Agents

The reduction of a sun tan is primarily achieved through two main strategies: the removal of already pigmented skin cells and the inhibition of new melanin synthesis.

Exfoliation and Enhanced Cell Turnover

A primary mechanism for reducing the appearance of a tan is the accelerated shedding of pigmented keratinocytes from the stratum corneum.

-

Alpha-Hydroxy Acids (AHAs): Compounds like glycolic acid and lactic acid decrease the cohesion of corneocytes, leading to exfoliation.

-

Beta-Hydroxy Acids (BHAs): Salicylic acid is a lipophilic BHA that can penetrate into the pores and exfoliate the skin.

Inhibition of Melanogenesis

The synthesis of melanin is a complex enzymatic process that can be targeted at various stages.

-

Tyrosinase Inhibition: Tyrosinase is the rate-limiting enzyme in melanin synthesis.

-

Kojic Acid: Chelates the copper ion in the active site of tyrosinase.

-

Arbutin: A hydroquinone derivative that acts as a competitive inhibitor of tyrosinase.

-

Licorice Extract (Glabridin): Inhibits tyrosinase activity.

-

-

Melanosome Transfer Inhibition:

-

Niacinamide (Vitamin B3): Inhibits the transfer of melanosomes from melanocytes to the surrounding keratinocytes.

-

Antioxidant Activity

UV radiation generates reactive oxygen species (ROS) that can stimulate melanogenesis. Antioxidants can mitigate this effect.

-

Vitamin C (Ascorbic Acid): A potent antioxidant that can also directly inhibit tyrosinase.

-

Vitamin E (Tocopherol): A lipid-soluble antioxidant that protects cell membranes.

Key Signaling Pathways in Melanogenesis

The production of melanin is tightly regulated by complex signaling cascades, primarily initiated by UV radiation. Understanding these pathways is crucial for developing targeted therapies for hyperpigmentation.

The cAMP/MITF Pathway

The cyclic AMP (cAMP) and Microphthalmia-associated Transcription Factor (MITF) pathway is a central regulator of melanogenesis.

The Dihydroxyacetone Maillard Reaction in the Stratum Corneum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Maillard reaction initiated by dihydroxyacetone (DHA) within the human stratum corneum, the chemical basis for sunless tanning products. This document delves into the core chemical mechanisms, influencing factors, biological consequences, and detailed experimental protocols for studying this reaction.

Introduction: The Chemistry of Sunless Tanning

The appearance of a tan without exposure to ultraviolet (UV) radiation is achieved through the topical application of products containing dihydroxyacetone (DHA). DHA, a simple three-carbon sugar, reacts with the free amino acids present in the proteins of the stratum corneum, the outermost layer of the skin. This non-enzymatic browning process is a form of the Maillard reaction, a well-known phenomenon in food chemistry responsible for the browning of cooked foods. The products of this reaction in the skin are brown, high-molecular-weight polymers called melanoidins, which impart a temporary tan-like color to the skin.[1][2][3][4] This coloration is confined to the stratum corneum and fades as the skin naturally exfoliates.[2]

The Maillard Reaction: A Step-by-Step Mechanism

The Maillard reaction is a complex cascade of chemical reactions. In the context of the stratum corneum, the primary reactants are DHA and the amine groups of amino acids, particularly the free amino groups of arginine, lysine, and histidine which are abundant in skin proteins like keratin.[5][6]

The reaction can be broadly divided into three stages:

-

Initial Stage: This stage involves the condensation of the carbonyl group of DHA with a free amino group of an amino acid to form a Schiff base. This is followed by cyclization to an N-substituted glycosylamine.

-

Intermediate Stage: The glycosylamine undergoes rearrangement to form an Amadori or Heyns compound. These compounds can then undergo dehydration and fragmentation to form highly reactive dicarbonyl compounds.

-

Final Stage: The intermediate compounds polymerize in a series of complex reactions, including aldol condensation and polymerization, to form the final brown pigments known as melanoidins.[7]

Figure 1: Simplified pathway of the DHA-Maillard reaction.

Quantitative Data on Reaction Parameters

The rate and outcome of the DHA Maillard reaction are significantly influenced by several factors, including pH, temperature, and the concentration of reactants.

Effect of pH and Temperature on Color Development

The pH of the skin and the formulation, as well as the ambient temperature, play crucial roles in the kinetics of the Maillard reaction. The following tables summarize the quantitative data on color development (measured as ΔE*, where a higher value indicates a greater color change) under varying pH and temperature conditions. The data is based on a model system reacting DHA with various amino acids.

Table 1: Effect of pH on Color Development (ΔE) at 36°C over 72 hours*

| Amino Acid | pH 4.4 | pH 5.0 | pH 5.6 |

| Arginine | 0.9 | 1.5 | 2.1 |

| Histidine | 4.8 | 8.2 | 12.8 |

| Lysine | 10.5 | 15.3 | 25.3 |

Table 2: Effect of Temperature on Color Development (ΔE) at pH 5.6 over 72 hours*

| Amino Acid | 36°C | 43°C | 50°C |

| Arginine | 2.1 | 10.2 | 22.1 |

| Histidine | 12.8 | 28.5 | 35.8 |

| Lysine | 25.3 | 31.1 | 34.2 |

Data adapted from "Comparison of Color Development Kinetics of Tanning Reactions of Dihydroxyacetone with Free and Protected Basic Amino Acids," ACS Omega, 2022.[2][5][8]

These tables clearly indicate that an increase in both pH and temperature generally accelerates the color formation, although the effect varies between different amino acids.

Figure 2: Key factors influencing the DHA-Maillard reaction.

Biological Effects on the Stratum Corneum and Underlying Keratinocytes

While the Maillard reaction is primarily a non-enzymatic, extracellular process, the resulting melanoidins, a class of Advanced Glycation End-products (AGEs), can have biological effects on the underlying viable epidermis.

The accumulation of AGEs is known to induce a cellular stress response in keratinocytes. This response can be initiated by the binding of AGEs to the Receptor for Advanced Glycation End-products (RAGE) on the keratinocyte cell surface.[2][9] This interaction can trigger intracellular signaling cascades, leading to oxidative stress and an inflammatory response.

Key signaling events include the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the subsequent phosphorylation of Heat Shock Protein 27 (Hsp27).[5][10] Phosphorylated Hsp27 plays a role in regulating actin filament dynamics and protecting the cell from apoptosis under stress conditions.

Figure 3: Keratinocyte stress response to melanoidins.

Detailed Experimental Protocols

This section provides detailed methodologies for the in vitro and ex vivo assessment of the DHA Maillard reaction.

In Vitro Efficacy Test using a Synthetic Skin Model (VITRO-SKIN®)

This protocol describes a method to evaluate the color development of DHA-containing formulations on a synthetic skin substrate.

Materials:

-

VITRO-SKIN® N-19 substrate

-

IMS Hydration Chamber

-

Colorimeter (e.g., Konica Minolta Chromameter)

-

DHA-containing test formulations

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Incubator set at 32°C

Procedure:

-

Substrate Hydration: Pre-hydrate the VITRO-SKIN® substrate in the IMS Hydration Chamber for at least 4 hours at room temperature. The chamber should contain a saturated salt solution to maintain a constant humidity.

-

Sample Application: Cut the hydrated VITRO-SKIN® into sections of appropriate size (e.g., 3x3 cm). Apply a standardized amount of the test formulation (e.g., 2 mg/cm²) evenly onto the substrate surface.

-

Incubation: Place the treated substrates in an incubator at 32°C for 24 hours.

-

Colorimetric Measurement:

-

Before application (baseline) and after the 24-hour incubation period, measure the color of the VITRO-SKIN® using a colorimeter.

-

Record the L, a, and b* values. The L* value represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.

-

Calculate the change in color (ΔE) using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²].[7][11][12][13]

-

Figure 4: Workflow for in vitro DHA efficacy testing.

Ex Vivo Skin Explant Model

This protocol outlines the use of ex vivo human skin to study the DHA Maillard reaction in a more physiologically relevant system.

Materials:

-

Fresh human skin obtained from elective surgery (with appropriate ethical approval)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with antibiotics

-

6-well culture plates

-

Sterile biopsy punches (6 mm)

-

DHA solution in a suitable vehicle

-

Colorimeter

-

Tissue homogenization equipment

-

HPLC system

Procedure:

-

Skin Preparation:

-

Explant Culture: Place each explant in a well of a 6-well plate containing DMEM, ensuring the dermal side is in contact with the medium and the stratum corneum is exposed to the air.

-

DHA Application: Apply a defined volume of the DHA solution to the surface of the stratum corneum.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.

-

Analysis:

-

Colorimetric Analysis: Measure the L, a, and b* values of the explant surface before and after treatment.

-

HPLC Analysis of DHA and Melanoidins:

-

Separate the epidermis from the dermis.

-

Homogenize the epidermis in a suitable buffer.

-

Extract DHA and melanoidins using an appropriate solvent system.

-

Analyze the extracts by HPLC to quantify the remaining DHA and the formed melanoidins. A reverse-phase C18 column with a UV detector is commonly used for this purpose.

-

-

Conclusion

The Maillard reaction of dihydroxyacetone in the stratum corneum is a complex yet fascinating chemical process that forms the basis of the sunless tanning industry. Understanding the intricacies of this reaction, including the factors that influence its kinetics and the biological consequences of the resulting melanoidins, is crucial for the development of safe and effective sunless tanning products. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the performance of DHA formulations and to further investigate the interaction of these products with the skin. As research in this area continues, a deeper understanding will pave the way for innovative formulations with improved color development, stability, and skin health benefits.

References

- 1. ims-usa.com [ims-usa.com]

- 2. Frontiers | Advanced glycation end products regulate the receptor of AGEs epigenetically [frontiersin.org]

- 3. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced Glycation End Products-Induced Activation of Keratinocytes: A Mechanism Underlying Cutaneous Immune Response in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HSP27 phosphorylation-mediated resistance against actin fragmentation and cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic insights into heat shock protein 27, a potential therapeutic target for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A colorimetric comparison of sunless with natural skin tan | PLOS One [journals.plos.org]

- 8. Development of an in vitro efficacy test for self-tanning formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The RAGE Pathway in Skin Pathology Development: A Comprehensive Review of Its Role and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p38 Regulates Pigmentation via Proteasomal Degradation of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A colorimetric comparison of sunless with natural skin tan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A colorimetric comparison of sunless with natural skin tan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. human-skin-explant-preparation-and-culture - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to the Chemical Properties of De-tanning Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of de-tanning agents, focusing on their mechanisms of action, quantitative efficacy data, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of dermatological and cosmetic products aimed at modulating skin pigmentation.

Introduction to De-tanning and Melanogenesis

Skin pigmentation is a complex biological process primarily regulated by the synthesis of melanin, a pigment produced by specialized cells called melanocytes. This process, known as melanogenesis, is a protective mechanism against the harmful effects of ultraviolet (UV) radiation. However, various factors, including genetics, hormonal changes, inflammation, and aging, can lead to excessive melanin production and accumulation, resulting in hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[1][2]

De-tanning agents, also known as skin-lightening or depigmenting agents, are compounds designed to reduce skin pigmentation by interfering with the process of melanogenesis. The primary target for many of these agents is tyrosinase, the key enzyme that catalyzes the first two rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3][4]

Mechanisms of Action of De-tanning Agents

De-tanning agents employ a variety of mechanisms to reduce melanin production. These can be broadly categorized as follows:

-

Tyrosinase Inhibition: This is the most common mechanism of action. Inhibitors can be classified based on their mode of interaction with the enzyme:

-

Competitive Inhibitors: These molecules are structurally similar to the natural substrate (L-tyrosine or L-DOPA) and compete for binding to the active site of tyrosinase, thereby preventing the substrate from binding.[5]

-

Non-competitive Inhibitors: These agents bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

-

Mixed Inhibitors: These inhibitors can bind to both the free enzyme and the enzyme-substrate complex.

-

Suicide Substrates (Mechanism-based Inactivators): These compounds are converted by tyrosinase into a reactive product that irreversibly inactivates the enzyme.[5]

-

-

Downregulation of Melanogenesis-Related Proteins: Some agents can decrease the expression of key proteins involved in melanin synthesis, such as tyrosinase, tyrosinase-related protein-1 (TRP-1), tyrosinase-related protein-2 (TRP-2), and microphthalmia-associated transcription factor (MITF).[6]

-

Antioxidant Activity: Reactive oxygen species (ROS) can stimulate melanogenesis. Antioxidants can indirectly reduce pigmentation by neutralizing these free radicals.[7]

-

Inhibition of Melanosome Transfer: This mechanism involves preventing the transfer of melanosomes (melanin-containing organelles) from melanocytes to surrounding keratinocytes.

Quantitative Data on De-tanning Agent Efficacy

The efficacy of de-tanning agents is often quantified by their half-maximal inhibitory concentration (IC50) against tyrosinase. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values for several common de-tanning agents against mushroom tyrosinase and human tyrosinase. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the substrate used.[5]

Table 1: IC50 Values of Common De-tanning Agents against Mushroom Tyrosinase

| De-tanning Agent | IC50 (µM) | Inhibition Mechanism | Reference |

| Kojic Acid | 23.12 ± 1.26 | Non-competitive | [8] |

| Arbutin | >1000 | Competitive | [5] |

| Hydroquinone | - | Competitive | [9] |

| Thiamidol | 108 | - | [5] |

| Compound T1 | 11.56 ± 0.98 | Non-competitive | [8] |

| Compound T5 | 18.36 ± 0.82 | Non-competitive | [8] |

Table 2: IC50 Values of Selected Compounds against Human Tyrosinase

| Compound | Dopa Oxidase Activity IC50 (µM) | Reference |

| Lipoylcaffeic acid conjugate | 76.2 ± 6.0 | [10] |

| Lipoylcaffeic acid methyl ester | 30.1 ± 1.5 | [10] |

| Thiamidol | 1.1 | [5] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to evaluate the efficacy of de-tanning agents.

Mushroom Tyrosinase Inhibition Assay

This assay is a widely used primary screening method to identify potential tyrosinase inhibitors.

Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA, which is then further oxidized to dopaquinone. Dopaquinone is unstable and undergoes a series of reactions to form dopachrome, a colored product that can be quantified spectrophotometrically at approximately 475-510 nm.[3][4] The inhibitory activity of a test compound is determined by measuring the reduction in dopachrome formation.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-tyrosine or L-DOPA (substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of the tyrosinase enzyme, substrate, test compounds, and positive control in phosphate buffer.

-

In a 96-well plate, add a specific volume of the test compound solution (or positive control/buffer for controls) to each well.

-

Add the tyrosinase enzyme solution to each well and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).[3]

-

Initiate the enzymatic reaction by adding the substrate solution (L-tyrosine or L-DOPA) to each well.

-

Immediately measure the absorbance of the plate at a specific wavelength (e.g., 510 nm) in kinetic mode for a defined period (e.g., 30-60 minutes).[3]

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay provides a more biologically relevant model to assess the effect of test compounds on melanin production in a cellular context.

Principle: B16F10 murine melanoma cells are capable of producing melanin. The amount of melanin produced by these cells can be quantified after treatment with test compounds. Often, melanogenesis is stimulated with agents like α-melanocyte-stimulating hormone (α-MSH).[11]

Materials:

-

B16F10 melanoma cells

-

Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin)

-

Test compounds

-

α-MSH (optional, for stimulation)

-

Phosphate-buffered saline (PBS)

-

1 N NaOH with 10% DMSO

-

6-well plates

-

Microplate reader

Procedure:

-

Seed B16F10 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (and α-MSH if stimulating) for a specific duration (e.g., 72 hours).[6]

-

After incubation, wash the cells with PBS and harvest them.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Solubilize the melanin in the cell pellet by adding 1 N NaOH containing 10% DMSO and incubating at an elevated temperature (e.g., 80°C) for 1 hour.[6]

-

Measure the absorbance of the solubilized melanin at a wavelength of approximately 475 nm using a microplate reader.[6]

-

The relative melanin content is typically normalized to the total protein content of the cells to account for any effects on cell proliferation.

Signaling Pathways and Experimental Workflows

The regulation of melanogenesis is a complex process involving multiple signaling pathways. De-tanning agents can exert their effects by modulating these pathways. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for screening de-tanning agents.

Caption: Simplified signaling pathway of melanogenesis and the point of intervention for tyrosinase inhibitors.

Caption: A typical experimental workflow for the screening and evaluation of de-tanning agents.

Conclusion

The development of effective and safe de-tanning agents requires a thorough understanding of their chemical properties and mechanisms of action. This guide has provided an overview of the key concepts, quantitative data, and experimental protocols relevant to the field. The provided signaling pathway and experimental workflow diagrams offer a visual representation of the complex processes involved in melanogenesis and the screening of potential inhibitors. By utilizing the information presented herein, researchers and drug development professionals can advance the design and evaluation of novel de-tanning agents for various dermatological and cosmetic applications.

References

- 1. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

- 2. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. activeconceptsllc.com [activeconceptsllc.com]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multifunctional Effects of N-Carbamylglutamate on Skin-Related Cells: Antioxidant, Anti-Aging, Anti-Melanogenic and Anti-Inflammatory Activities [mdpi.com]

- 7. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to the Core Active Ingredients in Cosmetic De-pigmenting Formulations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary active ingredients utilized in cosmetic formulations designed for de-pigmentation, commonly referred to as "de-tan" or skin-lightening products. The focus is on the mechanisms of action, quantitative efficacy data, and the experimental protocols used to validate these agents.

Core Active Ingredients and Mechanisms of Action

The primary strategy in de-pigmenting formulations is the modulation of melanin production and distribution within the epidermis. Melanin synthesis, or melanogenesis, is a complex enzymatic cascade primarily regulated by the enzyme tyrosinase.[1] Consequently, many active ingredients function as tyrosinase inhibitors.[2][3] An alternative mechanism involves the inhibition of melanosome transfer from melanocytes to the surrounding keratinocytes.[4]

The most prominent active ingredients in this category include:

-

Alpha-Arbutin: A glycosylated hydroquinone that acts as a competitive inhibitor of tyrosinase, blocking the conversion of L-tyrosine to L-DOPA, a critical step in melanin synthesis.[5][6] It is considered a safer and more stable alternative to hydroquinone.[7]

-

Kojic Acid: A fungal metabolite that inhibits the monophenolase and diphenolase activities of tyrosinase by chelating the copper ions in the enzyme's active site.[8][9][10]

-

Niacinamide (Vitamin B3): Unlike direct tyrosinase inhibitors, niacinamide's primary mechanism is the inhibition of melanosome transfer from melanocytes to keratinocytes.[4][11][12] It does not affect tyrosinase activity directly.[4]

-

Licorice Extract (Glabridin): The principal active component, glabridin, is a potent tyrosinase inhibitor.[13][14] It also possesses significant anti-inflammatory properties, which can help mitigate pigmentation triggered by inflammation.[15]

Quantitative Efficacy Data

The following tables summarize the quantitative data for the discussed active ingredients, providing a basis for comparison of their in vitro and in vivo efficacy.

Table 1: In Vitro Tyrosinase Inhibition

| Active Ingredient | Enzyme Source | IC50 (Concentration for 50% Inhibition) | Inhibition Type |

| Alpha-Arbutin | Mouse Melanoma Tyrosinase | 0.48 mM[16] | Mixed-Type[16] |

| Mushroom Tyrosinase | 8.0 mM (monophenolase), 8.87 mM (diphenolase)[6] | Competitive[6] | |

| Kojic Acid | Mushroom Tyrosinase | 18.09 - 48.62 µM[17] | Competitive/Mixed[8] |

| B16-4A5 Tyrosinase | 57.8 µM[18] | - | |

| Glabridin | Mushroom Tyrosinase | 0.43 µM[1][13] | Non-competitive[13] |

Table 2: In Vitro Melanin Synthesis Inhibition in B16 Melanoma Cells

| Active Ingredient | Concentration | Melanin Content (% of Control) | Notes |

| Alpha-Arbutin | 0.5 mM | 76% | Human melanoma cells (HMV-II). |

| 350 - 700 µM | 81% - 95% | B16F10 cells. | |

| Kojic Acid | 175 - 700 µM | 69% - 94%[19] | B16F10 cells. |

| Niacinamide | - | No direct inhibition of melanogenesis in cultured melanocytes.[11] | Inhibits melanosome transfer by 35-68% in a co-culture model.[11] |

| Licorice Extract | 0.1 mg/ml | 77.0%[4] | Human melanoma MNT-1 cells. |

Table 3: Clinical Efficacy Data

| Active Ingredient | Concentration | Study Duration | Key Results |

| Alpha-Arbutin | 1% | 6 months | Reduced melanin index to 71% of baseline in melasma patients.[20] |

| 2% | 16 weeks | Deemed a better choice than 4% hydroquinone for epidermal melasma in terms of efficacy and safety.[21] | |

| Kojic Acid | 3% | - | Increased skin brightness in 75% of patients, reduced skin contrast in ~83%.[9] |

| 1% (with 0.1% Licorice Extract) | - | Final improvement rate of 20/22 in solar lentigo and 8/8 in chloasma.[22] | |

| Niacinamide | 4% | 8 weeks | Good to excellent improvement in 44% of melasma patients (compared to 55% for 4% Hydroquinone).[23][24] |

| 5% | 4 weeks | Significantly decreased hyperpigmentation and increased skin lightness compared to vehicle.[11] | |

| Licorice Extract | 10% Cream | 4 weeks | Showed the best improvement in skin brightness compared to 20% and 40% concentrations.[12][25] |

Signaling Pathways in Melanogenesis

The production of melanin is governed by a complex signaling cascade, primarily initiated by stimuli such as UV radiation. This leads to the activation of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). The diagram below illustrates the core melanogenesis signaling pathway.

Experimental Protocols

The evaluation of de-pigmenting agents relies on a series of standardized in vitro assays. Below are the detailed methodologies for two key experiments.

Mushroom Tyrosinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of tyrosinase.

Principle: This colorimetric assay measures the ability of a compound to inhibit the tyrosinase-catalyzed oxidation of L-DOPA to dopaquinone, which subsequently forms dopachrome, a colored product. The reduction in color formation is proportional to the inhibitory activity of the compound.

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (67 mM, pH 6.8): Prepare and keep at room temperature.

-

Mushroom Tyrosinase Solution (e.g., 100 U/mL): Dissolve mushroom tyrosinase in the phosphate buffer. Keep on ice.

-

L-DOPA Solution (e.g., 0.5 mg/mL): Dissolve L-3,4-dihydroxyphenylalanine in the phosphate buffer. Prepare fresh.

-

Test Compound Solutions: Dissolve the test compound (e.g., Alpha-Arbutin) in an appropriate solvent (e.g., 10% DMSO) to create a stock solution, then prepare serial dilutions in phosphate buffer.

-

Positive Control: Prepare a solution of a known tyrosinase inhibitor, such as Kojic Acid (e.g., 0.75 mM).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the test compound dilution, positive control, or buffer (for enzyme control).

-

Add 50 µL of the Mushroom Tyrosinase Solution to all wells.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 30 µL of the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 492 nm or 510 nm using a microplate reader in kinetic mode, taking readings every minute for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each concentration of the test compound and controls from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

-

Cellular Melanin Content Assay in B16F10 Murine Melanoma Cells

Objective: To quantify the effect of a test compound on melanin production in a cellular model.

Principle: B16F10 melanoma cells are capable of producing melanin, especially when stimulated. The amount of melanin produced by these cells after treatment with a test compound can be extracted and quantified spectrophotometrically.

Methodology:

-

Cell Culture and Treatment:

-

Seed B16F10 cells in a 6-well plate at a density of approximately 2.5 x 10⁴ cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

Replace the medium with fresh medium containing various concentrations of the test compound. A positive control (e.g., Kojic Acid) and an untreated control should be included. For stimulated melanin production, α-MSH (e.g., 0.5 nM) can be added.

-

Incubate the cells for an additional 48-72 hours.

-

-

Melanin Extraction:

-

After incubation, wash the cells twice with cold phosphate-buffered saline (PBS).

-

Harvest the cells by trypsinization and pellet them by centrifugation.

-

Dissolve the cell pellets in 1N NaOH (e.g., 100 µL) containing 10% DMSO.

-

Incubate the mixture at a high temperature (e.g., 60-70°C) for 1-2 hours to solubilize the melanin.

-

-

Quantification:

-

Transfer the lysate to a 96-well plate.

-

Measure the absorbance of the solubilized melanin at 405 nm or 492 nm using a microplate reader.

-

(Optional but recommended) Normalize the melanin content to the total protein content of the cells. The protein content of the lysate can be determined using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Data Analysis:

-

Calculate the melanin content as a percentage of the untreated control cells.

-

% Melanin Content = (Absorbance_Sample / Absorbance_Control) * 100

-

Evaluate the dose-dependent effect of the test compound on melanin synthesis.

-

Experimental Workflow for Screening De-pigmenting Agents

The discovery and validation of new de-pigmenting agents typically follow a structured workflow, progressing from initial high-throughput screening to more complex biological and clinical assessments.

References

- 1. daneshyari.com [daneshyari.com]

- 2. roshnibotanicals.com [roshnibotanicals.com]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digilib.itb.ac.id [digilib.itb.ac.id]

- 8. selleckchem.com [selleckchem.com]

- 9. Evaluation of the Reduction of Skin Hyperpigmentation Changes under the Influence of a Preparation Containing Kojic Acid Using Hyperspectral Imaging—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Depigmenting Effect of Kojic Acid Esters in Hyperpigmented B16F1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of niacinamide on reducing cutaneous pigmentation and suppression of melanosome transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitory mechanisms of glabridin on tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Liposome preparation of alpha-arbutin: stability and toxicity assessment using mouse B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. thieme-connect.com [thieme-connect.com]

- 19. mdpi.com [mdpi.com]

- 20. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iajps.com [iajps.com]

- 22. Clinical Evaluation of a Cream Containing Kojic Acid and Licorice Extract on Hyperpigmentation of the Skin [jstage.jst.go.jp]

- 23. A Double-Blind, Randomized Clinical Trial of Niacinamide 4% versus Hydroquinone 4% in the Treatment of Melasma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpub.net [mdpub.net]

A Technical Guide to the Biological Pathways of Topical De-tanning Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentation, often manifesting as tanning, is a common dermatological concern driven by the overproduction and uneven distribution of melanin. Topical de-tanning compounds offer a non-invasive approach to managing this condition by targeting various stages of the melanogenesis pathway. This technical guide provides an in-depth exploration of the core biological mechanisms of prominent de-tanning agents, including tyrosinase inhibitors, melanosome transfer inhibitors, agents that accelerate cell turnover, and antioxidants. For each class of compounds, this document details the signaling pathways, presents quantitative efficacy data, and outlines the experimental protocols used for their evaluation. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to support the innovation of next-generation dermatological therapies for pigmentation disorders.

Introduction: The Melanogenesis Pathway

Melanin, the primary determinant of skin, hair, and eye color, is produced in specialized organelles called melanosomes within melanocytes.[1][2] This process, known as melanogenesis, is a complex cascade of enzymatic reactions. The key enzyme, tyrosinase, catalyzes the initial and rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3][4][5] Dopaquinone is then converted into two main types of melanin: the brown-black eumelanin and the yellow-red pheomelanin.[2][6]

Melanogenesis is stimulated by external factors, most notably ultraviolet (UV) radiation, which triggers a signaling cascade.[1][7] UV exposure induces DNA damage in keratinocytes, leading to the stabilization of the p53 protein.[1] This, in turn, stimulates the production of pro-opiomelanocortin (POMC), which is cleaved to produce alpha-melanocyte-stimulating hormone (α-MSH).[8] α-MSH binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating the cyclic AMP (cAMP) pathway.[6][9] This leads to the phosphorylation of cAMP response element-binding protein (CREB), which upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[6][9]

Once synthesized, the melanin-filled melanosomes are transferred from the dendrites of melanocytes to the surrounding keratinocytes, where they form a protective cap over the nucleus to shield the DNA from UV damage.[1][10] The overall skin pigmentation is determined by the amount and type of melanin produced and its distribution within the epidermis.[10] Topical de-tanning agents function by intervening at various points in this pathway.

Tyrosinase Inhibitors

The most direct strategy for reducing melanin production is to inhibit the activity of tyrosinase. These compounds often act as competitive or non-competitive inhibitors, or by chelating the copper ions essential for the enzyme's catalytic function.[3][4]

Kojic Acid

Kojic acid is a fungal metabolic product that inhibits tyrosinase by chelating the copper ions in the enzyme's active site, thereby preventing its catalytic activity.[11][12]

| Compound | Assay Type | Target | IC50 / Efficacy | Reference |

| Kojic Acid | Mushroom Tyrosinase | Tyrosinase | 9.8 µM (IC50) | Varies by study |

| 1% Kojic Acid | Clinical Study | Hyperpigmentation | >58% of subjects showed improvement | [12] |

| 3% Kojic Acid | Clinical Study | Post-acne hyperpigmentation | Increased brightness in 75% of patients | [12] |

Table 1: Efficacy of Kojic Acid.

This in vitro assay is a standard method for screening potential tyrosinase inhibitors.

-

Reagents and Preparation:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus).

-

L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate.

-

Phosphate buffer (e.g., 50 mM, pH 6.8).

-

Test compound (Kojic Acid) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate.

-

-

Procedure:

-

Pipette 20 µL of various concentrations of the test compound solution into the wells of the 96-well plate.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Measure the absorbance at 475 nm at regular intervals using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

-

The percentage of tyrosinase inhibition is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Melanosome Transfer Inhibitors

Another critical step in skin pigmentation is the transfer of melanosomes from melanocytes to keratinocytes. Inhibiting this process can lead to a lighter skin phenotype without directly affecting melanin synthesis.

Niacinamide (Vitamin B3)

Niacinamide does not inhibit tyrosinase activity or melanocyte proliferation.[13] Instead, its primary mechanism is the inhibition of melanosome transfer from melanocytes to the surrounding keratinocytes.[13][14] Studies suggest it achieves this by down-regulating the expression of key proteins involved in the transfer process.

| Compound | Assay Type | Efficacy | Reference |

| Niacinamide | Keratinocyte/Melanocyte Co-culture | 35-68% inhibition of melanosome transfer | [13][14] |

| 5% Niacinamide | Clinical Study (8 weeks) | Significant reduction in hyperpigmentation | [14] |

| 2% Niacinamide + Sunscreen | Clinical Study (4 weeks) | Significant increase in skin lightness vs. vehicle | [13] |

Table 2: Efficacy of Niacinamide.

This model mimics the in vivo environment to study the transfer of melanosomes.

-

Cell Culture:

-

Culture human epidermal melanocytes and human epidermal keratinocytes separately under standard conditions.

-

Establish a co-culture by seeding keratinocytes in a culture dish and, after they reach a certain confluency, adding melanocytes.

-

-

Treatment:

-

Treat the co-cultures with various concentrations of Niacinamide for a specified period (e.g., 72 hours). A vehicle control (e.g., media with DMSO) is run in parallel.

-

-

Quantification of Melanosome Transfer:

-

Method A: Fluorescence Microscopy: Label melanosomes with a fluorescent marker (e.g., by transfecting melanocytes with a fluorescently-tagged melanosomal protein) before co-culture. After treatment, fix the cells and visualize them using a fluorescence microscope. Quantify the amount of fluorescence within keratinocytes.

-

Method B: Melanin Assay in Keratinocytes: After the treatment period, selectively harvest the keratinocytes. This can be done by methods such as differential trypsinization. Lyse the harvested keratinocytes and measure the melanin content spectrophotometrically (as described below in Section 4.2.2).

-

-

Data Analysis:

-

Compare the melanin content or fluorescence intensity in keratinocytes from niacinamide-treated co-cultures to that of the vehicle-treated controls.

-

Calculate the percentage inhibition of melanosome transfer.

-

Agents Promoting Desquamation and Cell Turnover

These compounds do not primarily inhibit melanin production but accelerate the shedding of existing melanin-laden keratinocytes from the stratum corneum, leading to a more even skin tone.

Alpha-Hydroxy Acids (AHAs)

AHAs, such as glycolic acid, are organic acids that act as chemical exfoliants.[15][16] They work by decreasing corneocyte cohesion at the lower levels of the stratum corneum, promoting desquamation and accelerating the turnover of epidermal cells.[17][18] This rapid shedding helps to remove pigmented cells more quickly.[17]

Retinoids

Retinoids (e.g., tretinoin) are derivatives of Vitamin A that bind to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[19] This binding modulates gene transcription, leading to several effects that reduce hyperpigmentation:

-

Increased Epidermal Turnover: They accelerate the shedding of pigmented keratinocytes.[20][21][22]

-

Inhibition of Tyrosinase: They can block the transcription of the tyrosinase gene.[19][21]

-

Dispersion of Melanin: They aid in the dispersion of melanin granules within keratinocytes.[19]

This assay is used to quantify the total melanin production in cultured cells, often B16F10 mouse melanoma cells, which are robust melanin producers.

-

Cell Culture and Treatment:

-

Seed B16F10 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound (e.g., a retinoid) at various concentrations for a set period (typically 48-72 hours). Include a positive control (e.g., kojic acid) and a vehicle control. It is common to co-stimulate melanogenesis with α-MSH.

-

-

Cell Lysis and Melanin Solubilization:

-

After incubation, wash the cells with Phosphate-Buffered Saline (PBS).

-

Harvest the cells by trypsinization and pellet them by centrifugation. The color of the pellet provides a qualitative assessment of melanin content.[23]

-

Lyse the cell pellet by adding a solution of 1 N NaOH containing 10% DMSO.[24]

-

Heat the lysate at a high temperature (e.g., 80°C) for 1-2 hours to completely solubilize the melanin granules.[24]

-

-

Quantification:

-

Centrifuge the lysate to pellet any remaining debris.

-

Transfer the supernatant to a 96-well plate.

-

Measure the absorbance of the supernatant at approximately 475 nm using a microplate reader.[24]

-

Normalize the melanin content to the total protein content of the cells (determined by a separate protein assay like BCA or Bradford from a parallel set of cell lysates) to account for any effects of the compound on cell proliferation.

-

-

Analysis:

-

Calculate the percentage of melanin inhibition relative to the vehicle-treated control.

-

Antioxidants

Oxidative stress from UV radiation and other environmental factors is a known trigger for melanogenesis.[25] Antioxidants can mitigate hyperpigmentation through several mechanisms.

Vitamin C (Ascorbic Acid)

Vitamin C is a potent antioxidant that influences pigmentation in multiple ways:

-

Tyrosinase Interaction: It interacts with copper ions at the tyrosinase active site, inhibiting the enzyme's activity.[26]

-

Reduction of Dopaquinone: It can reduce dopaquinone back to L-DOPA, preventing it from being used for melanin synthesis.[26]

-

Antioxidant Effect: It neutralizes free radicals generated by UV exposure, reducing one of the initial triggers for melanogenesis.[26][27]

| Compound | Assay Type | Efficacy | Reference |

| Vitamin C | Clinical Study (combination therapy) | Synergistic improvement in melasma when combined with peels or lasers | [28] |

| Magnesium Ascorbyl Phosphate (5%) | Clinical Study (with 20% TCA peel) | Significant reduction in MASI score compared to peel alone | [28] |

Table 3: Efficacy of Vitamin C and its derivatives.

Conclusion and Future Directions

Topical de-tanning compounds employ a diverse array of biological strategies to manage hyperpigmentation. The primary mechanisms involve direct inhibition of the key enzyme tyrosinase, interruption of melanosome transfer to keratinocytes, acceleration of cell turnover to shed pigmented cells, and mitigation of oxidative stress triggers. A comprehensive understanding of these pathways is paramount for the development of novel and more effective therapies.

Future research is directed towards identifying compounds with higher specificity and lower potential for irritation. Combination therapies that target multiple pathways simultaneously—for example, pairing a tyrosinase inhibitor with a melanosome transfer inhibitor or an exfoliant—hold significant promise for synergistic effects and improved clinical outcomes. Furthermore, the development of advanced delivery systems to enhance the penetration and bioavailability of these active compounds remains a critical area of focus for drug development professionals in dermatology.

References

- 1. news-medical.net [news-medical.net]

- 2. uk.typology.com [uk.typology.com]

- 3. Understanding Tyrosinase Inhibitors [614beauty.com]

- 4. What are TYR inhibitors and how do they work? [synapse.patsnap.com]

- 5. biofor.co.il [biofor.co.il]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Topical Solution to the Sunless Tanning Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reneo-cosmetics.com [reneo-cosmetics.com]

- 11. jcadonline.com [jcadonline.com]

- 12. Evaluation of the Reduction of Skin Hyperpigmentation Changes under the Influence of a Preparation Containing Kojic Acid Using Hyperspectral Imaging—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of niacinamide on reducing cutaneous pigmentation and suppression of melanosome transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. marmurmedical.com [marmurmedical.com]

- 16. Alpha hydroxy acid (AHA): Types, benefits, and how to use [medicalnewstoday.com]

- 17. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Topical Retinoids for Pigmented Skin - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 20. Retinoid therapy of pigmentary disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ensoulclinic.com [ensoulclinic.com]

- 23. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. The potential role of antioxidants in mitigating skin hyperpigmentation resulting from ultraviolet and visible light-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pers-skincare.com [pers-skincare.com]

- 27. skintegrativesolutions.com [skintegrativesolutions.com]

- 28. Role of Antioxidants in Melasma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Tannins and Tantalum Nitride

Introduction

The acronym "DTAN" does not correspond to a recognized standard in scientific literature. However, based on phonetic similarity and common areas of scientific investigation, this guide explores the spectroscopic analysis of two distinct possibilities: Tannins , a class of polyphenolic biomolecules, and Tantalum Nitride (TaN) , a ceramic material used in microelectronics. This document provides a detailed technical overview for researchers, scientists, and drug development professionals, focusing on the spectroscopic techniques used to characterize these substances.

Part 1: Spectroscopic Analysis of Tannins

Tannins are a diverse group of naturally occurring polyphenolic compounds found in many plants. They are broadly classified into two groups: hydrolyzable tannins and condensed tannins (proanthocyanidins). Their analysis is crucial in various fields, including food science, pharmacology, and materials science.

Spectroscopic Methods for Tannin Analysis

Several spectroscopic techniques are employed to elucidate the structure, quantify the concentration, and characterize the properties of tannins. These include UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

1.1.1 UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used method for the quantitative analysis of total tannins. The technique relies on the absorption of ultraviolet and visible light by the phenolic groups in tannins.

-

Experimental Protocol: Determination of Total Tannin Content

-

Sample Preparation: Extract tannins from the plant material using a suitable solvent (e.g., 50% acetone).

-

Reagent Preparation: Prepare a Folin-Ciocalteu reagent and a standard solution of a known tannin, such as tannic acid.

-

Calibration Curve: Create a calibration curve by measuring the absorbance of a series of standard tannin solutions of known concentrations at a specific wavelength (typically around 280 nm).[1][2]

-

Sample Analysis: React the tannin extract with the Folin-Ciocalteu reagent and measure the absorbance of the resulting solution at the same wavelength used for the calibration curve.

-

Quantification: Determine the tannin concentration in the sample by comparing its absorbance to the calibration curve.[1]

-

1.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the qualitative analysis of tannins, providing information about their functional groups and overall chemical structure. It can be used to differentiate between different classes and subclasses of tannins.[3]

-

Experimental Protocol: FTIR Analysis of Tannins

-

Sample Preparation: The tannin sample can be analyzed as a solid extract. For transmission spectroscopy, the sample is typically mixed with potassium bromide (KBr) to form a pellet.[4]

-

Data Acquisition: Acquire the FTIR spectrum using a spectrometer in the mid-infrared range (typically 4000 to 400 cm⁻¹).[4]

-

Spectral Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to specific functional groups present in tannins.

-

Table 1: Characteristic FTIR Absorption Bands of Tannins [4][5]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3550–3100 | O-H stretching vibrations of phenolic groups |

| 2970–2929 | C-H stretching of methyl groups |

| 1750-1700 | C=O stretching of galloyl groups |

| 1620–1600 | Aromatic C=C stretching |

| 1500–950 | Fingerprint region for tannins |

| 1285 | Characteristic of flavonoid-based tannins |

1.1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR and ³¹P NMR, provides detailed structural information about tannins, including the identification of monomeric units, the degree of polymerization, and the nature of interflavanoid linkages.

-

Experimental Protocol: ¹³C NMR Analysis of Condensed Tannins

-

Sample Preparation: Dissolve the purified tannin sample in a suitable deuterated solvent.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a high-resolution NMR spectrometer.

-

Spectral Analysis: Assign the signals in the spectrum to specific carbon atoms in the tannin structure based on published data.

-

Table 2: Typical ¹³C NMR Chemical Shifts for Condensed Tannins [6][7]

| Chemical Shift (ppm) | Assignment |

| 146 | Prodelphinidin (PD) units |

| 145 | Procyanidin (PC) units (C3', C4') |

| 120 | Procyanidin (PC) units (C6') |

| 116 | Procyanidin (PC) units (C2', C5') |

| 83 | 2,3-trans stereoisomers |

| 76 | 2,3-cis stereoisomers |

| 30-90 | Signals of C2, C3, and C4 in flavan-3-ol units |

Visualization of Tannin Analysis Workflow

References

- 1. eurofins.in [eurofins.in]

- 2. A Review of Tannin Determination Methods Using Spectro-photometric Detection in Red Wines and Their Ability to Predict Astringency [scielo.org.za]

- 3. application-of-fourier-transform-infrared-ftir-spectroscopy-in-the-characterization-of-tannins - Ask this paper | Bohrium [bohrium.com]

- 4. scielo.br [scielo.br]

- 5. rjpbcs.com [rjpbcs.com]

- 6. HPLC, NMR and MALDI-TOF MS Analysis of Condensed Tannins from Lithocarpus glaber Leaves with Potent Free Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Molecular Architecture of Depigmentation: A Technical Guide to Common Skin De-Tanning Agents

Abstract: The pursuit of skin lightening and the correction of hyperpigmentary disorders have driven significant research into the molecular mechanisms of melanogenesis and the agents that can modulate it. This technical guide provides an in-depth examination of the molecular structures, mechanisms of action, and efficacy of common skin de-tanning agents. Aimed at researchers, scientists, and drug development professionals, this document details the core signaling pathways involved in melanin synthesis and presents standardized experimental protocols for evaluating the potency of depigmenting compounds. Quantitative data is systematically tabulated for comparative analysis, and key biological and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying science.

Introduction to Melanogenesis

Melanin, the primary determinant of skin, hair, and eye color, is synthesized within specialized organelles called melanosomes in melanocytes.[1][2] This process, known as melanogenesis, is a complex cascade of enzymatic reactions initiated and regulated by the enzyme tyrosinase.[2][3] Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.[4] Following these initial steps, a series of further reactions, involving enzymes like Tyrosinase-Related Protein 1 (TRP-1) and Tyrosinase-Related Protein 2 (TRP-2), leads to the formation of two main types of melanin: the brown-black eumelanin and the red-yellow pheomelanin.[2]

The regulation of melanogenesis is governed by intricate signaling pathways. Extrinsic factors like ultraviolet (UV) radiation and intrinsic factors such as hormones and inflammatory mediators can stimulate melanin production.[1][2] A key signaling cascade involves the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes.[1][5] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[6] Activated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, which drives the transcription of tyrosinase, TRP-1, and TRP-2.[1][2][6] Skin de-tanning agents primarily function by interfering with this pathway, most commonly by inhibiting the activity of tyrosinase.

Molecular Structures and Mechanisms of Action

The most widely utilized de-tanning agents are tyrosinase inhibitors. Their efficacy is intrinsically linked to their molecular structure, which allows them to interact with the active site of the enzyme or otherwise disrupt the melanin synthesis pathway.

Hydroquinone

Hydroquinone (Benzene-1,4-diol) has long been considered a benchmark for treating hyperpigmentation.[7] Its structure features two hydroxyl groups on a benzene ring.

Mechanism of Action: Hydroquinone exerts its depigmenting effect through several mechanisms. It acts as a competitive inhibitor of tyrosinase, competing with the natural substrate L-tyrosine.[7] Furthermore, the oxidation of hydroquinone within melanocytes generates reactive oxygen species (ROS) and quinones, which are cytotoxic to melanocytes, leading to the destruction of pigment-producing cells.[7] It can also interfere with the structure and function of melanosomes.[8]

Arbutin (Hydroquinone β-D-glucopyranoside)

Arbutin is a naturally occurring glycoside of hydroquinone, found in plants like bearberry.[3][9] It exists in two anomeric forms, α-arbutin and β-arbutin.[4] The presence of the glucose moiety makes it more stable and less cytotoxic than hydroquinone.[10]

Mechanism of Action: Arbutin acts as a competitive inhibitor of tyrosinase without affecting the viability of melanocytes.[9] It serves as an alternative substrate for the enzyme, thereby reducing the rate of L-DOPA formation.[9] Studies have shown that α-arbutin has a significantly more potent inhibitory effect on human tyrosinase than the naturally occurring β-arbutin.[11][12]

Kojic Acid

Kojic Acid is a metabolite produced by several species of fungi, such as Aspergillus and Penicillium.[9] Its structure features a pyrone ring with hydroxyl and hydroxymethyl substituents.

Mechanism of Action: Kojic acid's primary mechanism is the potent inhibition of tyrosinase activity. It achieves this by chelating the copper ions (Cu²⁺) present in the active site of the enzyme, which are essential for its catalytic function.[9] It also possesses antioxidant properties, which can help prevent the conversion of intermediate compounds in the melanin pathway.[9]

Azelaic Acid

Azelaic acid is a naturally occurring dicarboxylic acid synthesized by the fungus Pityrosporum ovale.[9]

Mechanism of Action: Azelaic acid is a weak, competitive inhibitor of tyrosinase.[7][9] Its depigmenting effect is more pronounced on hyperactive melanocytes and shows minimal impact on normally functioning pigment cells. It also has an anti-proliferative and cytotoxic effect on abnormal melanocytes by inhibiting mitochondrial enzymes and DNA synthesis.[7][9]

Vitamin C (L-Ascorbic Acid)

L-Ascorbic Acid is a well-known antioxidant and an essential nutrient.

Mechanism of Action: Vitamin C interacts with the melanin synthesis pathway at several points. It can reduce dopaquinone back to L-DOPA, preventing the formation of melanin.[4] It also acts as an antioxidant, scavenging free radicals that can stimulate melanogenesis. While not a direct tyrosinase inhibitor in the classical sense, its ability to interrupt the oxidative steps in melanin formation makes it an effective lightening agent.

Table 1: Molecular Structures of Common De-tanning Agents

| Agent | Molecular Structure |

| Hydroquinone |  |

| α-Arbutin |  |

| Kojic Acid |  |

| Azelaic Acid |  |

| L-Ascorbic Acid |  |

Quantitative Efficacy Data

The efficacy of de-tanning agents is typically quantified by their ability to inhibit tyrosinase activity (expressed as IC50, the concentration required for 50% inhibition) and to reduce melanin content in cell-based assays.

Table 2: Comparative Efficacy of De-tanning Agents

| Agent | Tyrosinase Inhibition IC50 (Mushroom) | Tyrosinase Inhibition IC50 (Human) | Melanin Content Reduction (in B16F10 cells) | Reference |

| Hydroquinone | Variable, often used as a standard | 4% concentration shows significant lightening | Potent reduction, but associated with cytotoxicity | [7][13] |

| α-Arbutin | More potent than β-arbutin | 2.0 mM | 5% concentration shows significant reduction | [11][13] |

| β-Arbutin | Weaker than α-arbutin | >30 mM | Less effective than α-arbutin | [11] |

| Kojic Acid | Potent inhibitor, often used as a positive control | Effective inhibitor | Dose-dependent reduction | [9][14] |

| Azelaic Acid | Weak competitive inhibitor | 20% concentration effective in reducing melasma | Reduces pigmentation in hyperactive melanocytes | [7][13] |

| Vitamin C | Acts via reduction, not direct inhibition | Effective in stable forms (e.g., MAP) | Reduces melanin synthesis by interrupting oxidation | [7] |

Note: IC50 values can vary significantly between studies due to different experimental conditions (e.g., enzyme source, substrate concentration, pH).

Core Signaling Pathways in Melanogenesis

The primary regulatory pathway for melanogenesis is the cAMP/PKA/CREB/MITF axis, which is the main target for many depigmenting strategies. The diagram below illustrates this central pathway and indicates the points of intervention for tyrosinase inhibitors.

Caption: Core signaling pathway of melanogenesis initiated by α-MSH.

Experimental Protocols

Standardized assays are crucial for the quantitative evaluation and comparison of de-tanning agents. The following sections detail the methodologies for key experiments.

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is a common primary screening method to assess the direct inhibitory effect of a compound on tyrosinase activity using a commercially available enzyme from mushrooms.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

-

Dissolve mushroom tyrosinase enzyme in the phosphate buffer to a final concentration (e.g., 1500 U/mL).[15] Keep on ice.

-

Prepare a substrate solution of L-tyrosine (e.g., 1.5 mM) or L-DOPA (e.g., 1 mg/mL) in the phosphate buffer.[15][16]

-

Dissolve test compounds and a positive control (e.g., Kojic Acid) in a suitable solvent (e.g., DMSO) to create stock solutions, then prepare serial dilutions.[14]

-

-

Assay Procedure (96-well plate format):

-

Add 150 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound dilution (or solvent for control).[17]

-

Add 20 µL of the mushroom tyrosinase solution.

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for 10-15 minutes.[15][18]

-

Initiate the reaction by adding 20 µL of the substrate solution (L-tyrosine or L-DOPA).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 475-492 nm kinetically for 30-60 minutes or at a fixed endpoint.[17][19] The formation of dopachrome results in a brown color.

-

Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage inhibition against the compound concentration to determine the IC50 value.[14]

-

Caption: Workflow for a mushroom tyrosinase inhibition assay.

Melanin Content Assay in B16F10 Cells

This cell-based assay measures the ability of a compound to inhibit melanin production in a reliable cell line, typically murine B16F10 melanoma cells, which are often stimulated to produce melanin with α-MSH.

Protocol:

-

Cell Culture and Treatment:

-

Seed B16F10 melanoma cells in 6-well plates (e.g., 1 x 10⁵ cells/well) and incubate for 24 hours to allow attachment.[20]

-

Replace the medium with fresh medium containing various concentrations of the test compound. A positive control (e.g., arbutin 400 µM) and a stimulant (e.g., α-MSH 100-200 nM) are often included.[16][20]

-

-

Cell Lysis and Melanin Solubilization:

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Harvest the cells by trypsinization or scraping and collect the cell pellets by centrifugation (e.g., 13,000 rpm for 5 min).[16]

-

Discard the supernatant. To the cell pellet, add 1 N NaOH containing 10% DMSO.[16][20][22]

-

Incubate at an elevated temperature (e.g., 60-80°C) for 1-2 hours to completely solubilize the melanin.[16][21]

-

-

Data Acquisition and Analysis:

-

Transfer the lysate to a 96-well plate.

-

Measure the absorbance of the solubilized melanin at 405-475 nm using a microplate reader.[16][21]

-

The melanin content can be normalized to the total protein content of the cells (determined from a parallel plate or by using the supernatant before melanin solubilization) to account for any effects on cell proliferation.

-

Calculate the percentage of melanin content relative to the stimulated control group.

-

Caption: Workflow for a cell-based melanin content assay.

Cell Viability Assay (MTT Assay)

It is critical to ensure that the observed reduction in melanin is not simply a result of cytotoxicity. The MTT assay is a standard colorimetric assay to assess cell viability.

Protocol:

-

Cell Seeding and Treatment:

-

MTT Incubation:

-

Remove the treatment medium.

-

Add 100 µL of fresh medium and 10-20 µL of MTT solution (e.g., 0.5 mg/mL) to each well.[16]

-

Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the MTT solution.

-

Add 100-150 µL of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Analysis:

-

Calculate cell viability as a percentage of the untreated control. A significant decrease in viability indicates that the compound is cytotoxic at that concentration.

-

Conclusion

The development of effective and safe skin de-tanning agents requires a thorough understanding of the molecular pathways of melanogenesis and the specific mechanisms of inhibitory compounds. Agents such as hydroquinone, arbutin, kojic acid, and azelaic acid primarily achieve their effects by inhibiting tyrosinase, the rate-limiting enzyme in melanin production. This guide has provided a detailed overview of their molecular structures, mechanisms, and the standardized experimental protocols essential for their evaluation. The continued exploration of these pathways and the development of novel, highly specific inhibitors hold the promise of safer and more potent solutions for managing skin hyperpigmentation. The use of robust, reproducible assays and a clear understanding of the underlying signaling networks are paramount for advancing research and development in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jcadonline.com [jcadonline.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. brieflands.com [brieflands.com]

- 13. Comparative Study on Depigmenting Agents in Skin of Color - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

- 15. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]

- 18. content.abcam.com [content.abcam.com]

- 19. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]

- 20. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

In-Vitro Efficacy of Novel Bioactive Compounds: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a compound specifically named "DTAN" did not yield publicly available in-vitro studies. The following guide provides a comprehensive framework and illustrative examples based on established methodologies for evaluating the in-vitro efficacy of novel compounds. This document is intended to serve as a template for presenting such data clearly and effectively.

Quantitative Data Summary

The effective presentation of quantitative data is crucial for the assessment and comparison of a compound's in-vitro efficacy. Data should be organized logically in tables to highlight key findings.